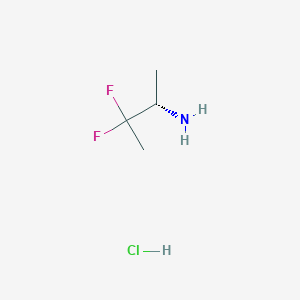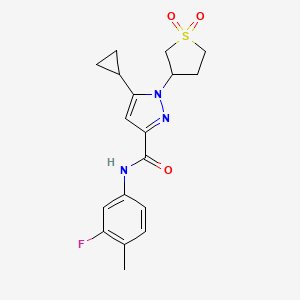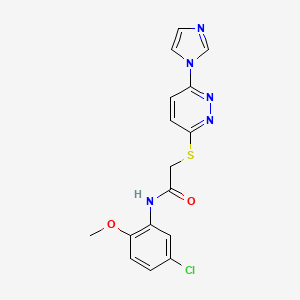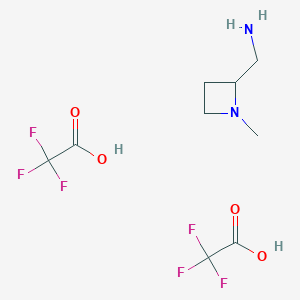
(S)-3,3-Difluorobutan-2-amine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3,3-Difluorobutan-2-amine HCl is a chemical compound that has been widely used in scientific research for its unique properties. It is a chiral molecule that has two enantiomers, (R)-3,3-Difluorobutan-2-amine and (S)-3,3-Difluorobutan-2-amine. In
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Catalysis
A significant application of compounds related to "(S)-3,3-Difluorobutan-2-amine HCl" is in asymmetric synthesis. For instance, the asymmetric intermolecular addition of non-acidic C–H bonds to imines, facilitated by specific activating substituents and catalyzed by Rh(III), represents a notable advancement in the field. This process yields highly enantiomerically enriched amine hydrochlorides, crucial for developing pharmaceuticals and fine chemicals (Wangweerawong, Bergman, & Ellman, 2014).
Environmental and Materials Science
In environmental and materials science, research has focused on the emissions and impact of related fluorinated compounds. For example, HFC-365mfc, a chlorine-free substitute for certain foam blowing agents, has been studied for its atmospheric presence and potential environmental effects. Such studies are crucial for understanding the lifecycle and environmental impact of fluorinated compounds, including those structurally related to "this compound" (Stemmler et al., 2007).
Photocatalytic Applications
Photocatalytic processes involving fluorinated compounds are of interest due to their potential in synthesizing partially fluorinated aromatics. Such methods offer a safe and efficient way to access materials that are pivotal in pharmaceuticals and agrochemical industries, demonstrating the versatility of fluorinated compounds in synthetic chemistry (Senaweera, Singh, & Weaver, 2014).
Advanced Organic Synthesis
Direct synthesis techniques, such as the efficient amidation of carboxylic acids with amines, showcase the utility of fluorinated compounds in creating complex organic molecules. These methods highlight the role of fluorinated reagents in facilitating reactions that are pivotal in drug development and materials science (Lanigan, Starkov, & Sheppard, 2013).
Adsorption and Removal of Environmental Contaminants
The study of adsorption behaviors of perfluorinated compounds on various adsorbents, including those with amine groups, is critical for environmental remediation efforts. Understanding these interactions can lead to the development of more effective methods for removing harmful perfluorinated pollutants from water and soil (Du et al., 2014).
Eigenschaften
IUPAC Name |
(2S)-3,3-difluorobutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-3(7)4(2,5)6;/h3H,7H2,1-2H3;1H/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMHEZMDGDEDDZ-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503492.png)
![1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2503493.png)

![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)
![N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2503500.png)
![1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2503502.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2503505.png)





![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2503515.png)